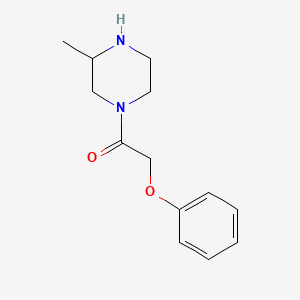

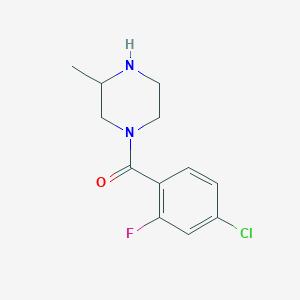

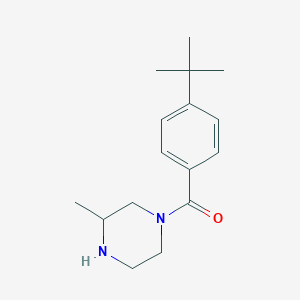

1-(4-tert-Butylbenzoyl)-3-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .

Synthesis Analysis

A method for synthesizing 4-tert-butyl benzyl chloride has been disclosed in a patent . The method involves reacting tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, followed by heating, cooling, and distillation .Molecular Structure Analysis

The molecular formula of 4-tert-Butylbenzoyl chloride is C11H13ClO . Its average mass is 196.673 Da and its monoisotopic mass is 196.065491 Da .Chemical Reactions Analysis

4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .Physical And Chemical Properties Analysis

4-tert-Butylbenzoyl chloride is a clear colorless to very slightly yellow liquid . It has a boiling point of 135 °C at 20 mmHg, a density of 1.007 g/mL at 25 °C, and a refractive index of 1.536 .Scientific Research Applications

Synthesis of Bipolar Systems

1-(4-tert-Butylbenzoyl)-3-methylpiperazine: is utilized in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems . These systems are significant in the development of materials for organic light-emitting diodes (OLEDs) due to their ability to transport both electrons and holes efficiently .

Creation of Oligoaryl and Triaryllamine Moieties

This compound plays a crucial role in creating oligoaryl and triaryllamine moieties when conjugated with 1,3,4-oxadiazole . These moieties are essential components in the design of materials for optoelectronic devices, contributing to advancements in electronic displays and photovoltaic cells .

Development of Organic Semiconductors

The compound is instrumental in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole , a material used in organic semiconductors. These semiconductors are key to producing flexible, lightweight, and cost-effective electronic devices .

Safety and Hazards

properties

IUPAC Name |

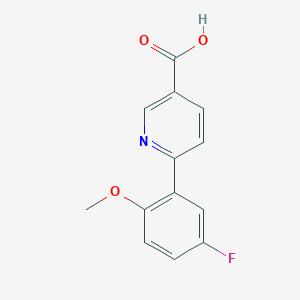

(4-tert-butylphenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-12-11-18(10-9-17-12)15(19)13-5-7-14(8-6-13)16(2,3)4/h5-8,12,17H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBVCHBGNHGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-Butylbenzoyl)-3-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)